molecular formula C21H18N2O3S B300908 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

カタログ番号 B300908
分子量: 378.4 g/mol
InChIキー: QLLIXOARRIVPGI-RGEXLXHISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as EPI-001 and is a small molecule inhibitor of the androgen receptor (AR). EPI-001 has shown promising results in the treatment of prostate cancer and has the potential to become a valuable tool in the fight against this disease.

作用機序

EPI-001 works by binding to a specific region of the androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone) known as the AF-2 domain. This binding blocks the interaction of the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone with coactivator proteins, which are required for the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone to function properly. As a result, EPI-001 inhibits 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function and reduces the growth of prostate cancer cells.
Biochemical and Physiological Effects:
EPI-001 has been shown to have a significant impact on the biochemical and physiological processes involved in prostate cancer growth and progression. In addition to inhibiting 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function, EPI-001 has been shown to induce apoptosis (programmed cell death) in prostate cancer cells and inhibit the expression of genes that are involved in cancer cell survival and proliferation.

実験室実験の利点と制限

One of the main advantages of EPI-001 for lab experiments is its specificity for the androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone). This allows researchers to study the effects of 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone inhibition on prostate cancer cells without interfering with other cellular processes. However, one limitation of EPI-001 is its relatively low potency, which may require higher concentrations to achieve significant effects.

将来の方向性

There are several potential future directions for research on EPI-001 and its applications in the treatment of prostate cancer. These include:
1. Development of more potent EPI-001 analogs that can achieve greater 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone inhibition at lower concentrations.
2. Investigation of the effects of EPI-001 on other types of cancer that are driven by the androgen receptor.
3. Combination of EPI-001 with other cancer therapies to enhance its anti-cancer effects.
4. Study of the long-term effects of EPI-001 treatment on prostate cancer patients, including its potential to reduce the risk of disease recurrence.
In conclusion, EPI-001 is a promising compound with potential applications in the treatment of prostate cancer. Its specificity for the androgen receptor makes it a valuable tool for studying the role of the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone in cancer growth and progression. Further research is needed to fully understand the biochemical and physiological effects of EPI-001 and its potential as a cancer therapy.

合成法

The synthesis of EPI-001 involves a multi-step process that includes the reaction of various chemicals and reagents. The first step involves the reaction of 4-ethoxyaniline with 2-bromoethanol to form 4-ethoxyphenethylamine. The second step involves the reaction of 4-ethoxyphenethylamine with 4-(2-propynyloxy)benzaldehyde to form 3-(4-ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone.

科学的研究の応用

EPI-001 has been extensively studied in scientific research for its potential applications in the treatment of prostate cancer. The androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone) is a key regulator of prostate cancer growth and progression, and EPI-001 has been shown to inhibit 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function and reduce the growth of prostate cancer cells in vitro and in vivo.

特性

製品名

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

分子式

C21H18N2O3S

分子量

378.4 g/mol

IUPAC名

(5Z)-3-(4-ethoxyphenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H18N2O3S/c1-3-13-26-18-9-5-15(6-10-18)14-19-20(24)23(21(27)22-19)16-7-11-17(12-8-16)25-4-2/h1,5-12,14H,4,13H2,2H3,(H,22,27)/b19-14-

InChIキー

QLLIXOARRIVPGI-RGEXLXHISA-N

異性体SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC#C)/NC2=S

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC#C)NC2=S

正規SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC#C)NC2=S

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。